molecular formula C19H19N7O3 B2443312 3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034280-23-2

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2443312
CAS No.: 2034280-23-2
M. Wt: 393.407
InChI Key: HPJYGULIUHYEMM-UHFFFAOYSA-N
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Description

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel organic compounds, including those with pyrazoline, pyrazole derivatives, and piperazine scaffolds, has been extensively studied for their antimicrobial properties. For instance, Hassan (2013) developed a series of 2-pyrazolines and pyrazole derivatives, demonstrating antimicrobial activity against a range of bacteria and fungi, highlighting the versatility of these compounds in synthesizing bioactive molecules (Hassan, 2013). Similarly, Clark and Elbaum (2007) focused on the synthesis of orthogonally protected piperazines, showing potential for creating diverse 2-substituted piperazines, which could serve as precursors for compounds with various biological activities (Clark & Elbaum, 2007).

Chemical Diversity and Reactivity

The chemical reactivity of related compounds allows for the creation of a wide array of heterocyclic compounds. Abdelhamid et al. (2012) synthesized derivatives containing the benzofuran moiety, illustrating the adaptability of these chemical frameworks in producing diverse molecules with potential pharmacological properties (Abdelhamid, Fahmi, & Alsheflo, 2012). The work of Bektaş et al. (2007) on 1,2,4-triazole derivatives further emphasizes the potential of these compounds in antimicrobial applications, showcasing the broad utility of these synthetic approaches in generating compounds with specific biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound may interact with key enzymes and proteins involved in cell proliferation and survival .

Cellular Effects

3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has been shown to influence cell function in a variety of ways. It has been found to exhibit cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . This suggests that the compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through a variety of mechanisms. It has been found to possess superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) . This suggests that the compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. The compound exhibits excellent thermal stability , suggesting that it remains stable and does not degrade significantly over time

Metabolic Pathways

Given its structural similarity to other triazolo-pyrazine derivatives, it is likely that it interacts with enzymes or cofactors involved in similar metabolic pathways .

Subcellular Localization

Given its structural similarity to other triazolo-pyrazine derivatives, it is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-13-21-22-18-17(20-6-7-25(13)18)24-10-8-23(9-11-24)16(27)12-26-14-4-2-3-5-15(14)29-19(26)28/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYGULIUHYEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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